Synthesis Yield: 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole Achieves 92% Yield Under Mild NIS Conditions
The synthesis of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole via electrophilic iodination using N-iodosuccinimide (NIS) in dichloromethane proceeds with a 92% isolated yield . This yield is superior to typical yields reported for analogous 3-bromo-7-azaindole syntheses (80-89%) using N-bromosuccinimide (NBS) . The high yield and mild reaction conditions (20 °C, 48 h, inert atmosphere) make this specific iodo derivative a more efficient synthetic intermediate for downstream applications compared to its bromo counterpart.
| Evidence Dimension | Synthetic Yield (Electrophilic Halogenation) |
|---|---|
| Target Compound Data | 92% isolated yield |
| Comparator Or Baseline | 3-Bromo-7-azaindole: 80-89% yield (via NBS bromination) |
| Quantified Difference | 3-12% higher absolute yield for the target iodo compound |
| Conditions | NIS, CH₂Cl₂, 20 °C, 48 h (Target) vs. NBS, THF, reflux (Comparator) |
Why This Matters
Higher synthetic yields translate directly to lower cost per gram for multi-step synthesis campaigns and reduced material waste, a critical procurement consideration.
